Cas no 1241619-26-0 (2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide)

2-Chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide is a specialized organic compound featuring a benzamide core with a chloro-substituted aromatic ring and a functionalized cyclopentyl moiety. Its molecular structure incorporates a cyanocyclopentyl carbamoyl group, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The compound’s unique substitution pattern may confer selective binding properties, making it valuable for research in medicinal chemistry or drug development. Its well-defined chemical architecture allows for precise modifications, facilitating targeted applications in inhibitor design or bioactive molecule studies. The presence of both amide and cyano functionalities offers versatility in further derivatization, supporting its utility in complex synthetic pathways.
2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide structure
1241619-26-0 structure
Product name:2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide
CAS No:1241619-26-0
MF:C19H25ClN4O2
MW:376.880403280258
CID:6123768
PubChem ID:47064262

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26686380
    • AKOS034557478
    • 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide
    • 2-chloro-4-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-N-(2-methylpropyl)benzamide
    • Z739794482
    • 1241619-26-0
    • Inchi: 1S/C19H25ClN4O2/c1-13(2)10-23-18(26)15-6-5-14(9-16(15)20)22-11-17(25)24-19(12-21)7-3-4-8-19/h5-6,9,13,22H,3-4,7-8,10-11H2,1-2H3,(H,23,26)(H,24,25)
    • InChI Key: QYBPSLFRDWLUFY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NCC(NC1(C#N)CCCC1)=O)C(NCC(C)C)=O

Computed Properties

  • Exact Mass: 376.1666037g/mol
  • Monoisotopic Mass: 376.1666037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 94Ų

2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686380-0.05g
2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide
1241619-26-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide

Introduction to 2-Chloro-4-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-Methylpropyl)benzamide (CAS No. 1241619-26-0)

2-Chloro-4-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide (CAS No. 1241619-26-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as amides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. The unique structural features of this compound, including the chloro substituent, the cyanocyclopentyl group, and the 2-methylpropyl chain, contribute to its distinct pharmacological properties.

The synthesis of 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide involves several steps, each carefully optimized to ensure high yield and purity. The initial step typically involves the formation of the cyanocyclopentyl intermediate, which is then coupled with an appropriate amine to form the desired amide. The presence of the chloro substituent on the benzene ring adds complexity to the synthesis but also enhances the compound's reactivity and stability.

In recent studies, 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide has shown promising results in various biological assays. One notable application is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide has also been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.

The pharmacokinetic properties of 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide have also been studied in detail. In animal models, this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In conclusion, 2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide (CAS No. 1241619-26-0) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for further research and development. Ongoing studies are focused on optimizing its formulation and delivery methods to enhance its therapeutic potential and bring it closer to clinical application.

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